5-(4-Fluorophenyl)hex-5-enoic acid
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Overview
Description
5-(4-Fluorophenyl)hex-5-enoic acid is an organic compound with the molecular formula C12H13FO2 It is characterized by the presence of a fluorophenyl group attached to a hexenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)hex-5-enoic acid typically involves the reaction of 4-fluorobenzaldehyde with a suitable alkene under specific conditions. One common method involves the use of a Wittig reaction, where 4-fluorobenzaldehyde is reacted with a phosphonium ylide to form the desired hexenoic acid derivative. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods allow for the efficient production of the compound in larger quantities while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)hex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond in the hexenoic acid chain to a single bond, forming saturated derivatives. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as nitric acid or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated hexanoic acid derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
5-(4-Fluorophenyl)hex-5-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)hex-5-enoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, potentially affecting their function. Additionally, the hexenoic acid chain can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These interactions can modulate various cellular pathways, including those involved in inflammation and pain signaling .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)hex-5-enoic acid
- 5-(4-Bromophenyl)hex-5-enoic acid
- 5-(4-Methylphenyl)hex-5-enoic acid
Uniqueness
5-(4-Fluorophenyl)hex-5-enoic acid is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties. This fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-(4-fluorophenyl)hex-5-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-9(3-2-4-12(14)15)10-5-7-11(13)8-6-10/h5-8H,1-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEKJVFMWHTIFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC(=O)O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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